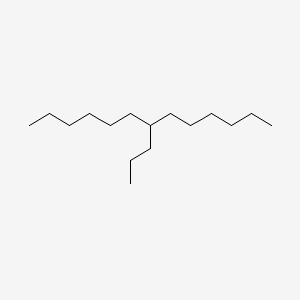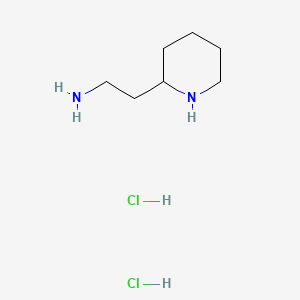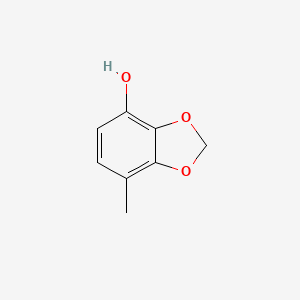![molecular formula C13H20O B13814630 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one CAS No. 56630-95-6](/img/structure/B13814630.png)
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is a bicyclic ketone with the molecular formula C13H20O. This compound is known for its unique structural features, which include a bicyclo[3.3.1]nonane framework.
Vorbereitungsmethoden
The synthesis of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.3.1]nonane derivatives.
Reaction Conditions: The key step involves the introduction of the methyl and isopropylidene groups. This can be achieved through various organic reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. .
Analyse Chemischer Reaktionen
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as bicyclo[3.3.1]nonan-2-one and its derivatives share structural similarities.
Uniqueness: The presence of the methyl and isopropylidene groups distinguishes it from other bicyclo[3.3.1]nonane derivatives, potentially leading to unique chemical and biological properties
Eigenschaften
CAS-Nummer |
56630-95-6 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZLXSOTWWXQAFSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCCC1(C(=O)CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

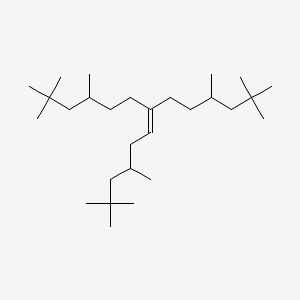
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)

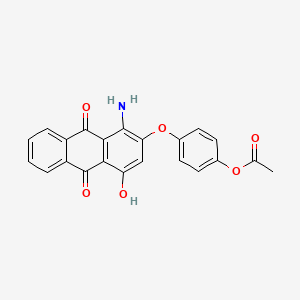
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
